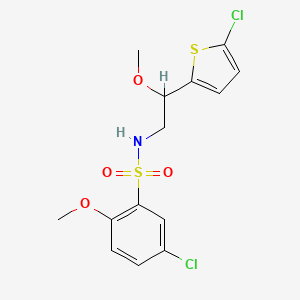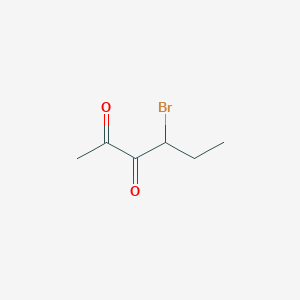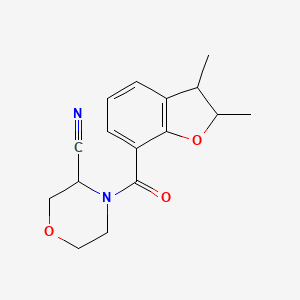
3-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide, commonly known as AEF, is a chemical compound that belongs to the pyrazole family. AEF has been extensively studied for its potential use in various scientific research applications, including the development of new drugs and therapies. In
Mécanisme D'action
The mechanism of action of AEF is not fully understood. However, studies have suggested that AEF may exert its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). These enzymes are involved in the production of inflammatory mediators, and their inhibition by AEF may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Studies have shown that AEF can reduce inflammation and pain in animal models of arthritis and cancer. AEF has also been found to reduce fever in animal models of fever. In addition, AEF has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
AEF has several advantages for use in lab experiments. It is cost-effective to synthesize, and its potential therapeutic effects make it a promising candidate for the development of new drugs and therapies. However, AEF has some limitations. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of AEF. One potential direction is to further explore its mechanism of action and its effects on different enzymes and pathways involved in inflammation and pain. Another direction is to investigate its potential therapeutic effects in human clinical trials, particularly in the treatment of diseases such as cancer, arthritis, and Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of AEF in humans and to identify any potential side effects or drug interactions.
Méthodes De Synthèse
The synthesis of AEF involves the reaction of 3-amino-1-ethyl-1H-pyrazole-5-carboxamide and 2-furylacetaldehyde in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure AEF. The yield of the synthesis is typically high, making AEF a cost-effective compound for research purposes.
Applications De Recherche Scientifique
AEF has been studied extensively for its potential use in scientific research, particularly in the development of new drugs and therapies. AEF has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Propriétés
IUPAC Name |
5-amino-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-15-9(6-10(12)14-15)11(16)13-7-8-4-3-5-17-8/h3-6H,2,7H2,1H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNVPZKPSLQUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2996475.png)




![3-methoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2996485.png)
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate](/img/structure/B2996486.png)



![N-benzyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2996491.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2996495.png)
